molecular formula C45H30IrN3 B12314797 Tris(2-phenylquinoline)iridium(III)

Tris(2-phenylquinoline)iridium(III)

Cat. No.: B12314797
M. Wt: 805.0 g/mol
InChI Key: QZWVPOKJCQQRHX-UHFFFAOYSA-N
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Description

Significance of Cyclometalated Iridium(III) Complexes as Advanced Materials

Cyclometalated iridium(III) complexes are organometallic compounds that have garnered immense interest in the scientific community for their exceptional properties, making them highly valuable as advanced materials. nih.gov Their significance stems from their outstanding photophysical characteristics, which include high phosphorescence quantum yields, tunable emission colors across the visible spectrum, and relatively short excited-state lifetimes. researchgate.netresearchgate.net

A key feature of these complexes is the presence of a direct bond between the iridium metal center and a carbon atom of an organic ligand, in addition to a more conventional nitrogen-iridium bond. This "cyclometalation" imparts high stability and unique electronic properties to the molecule. researchgate.net The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. This allows for the harvesting of both singlet and triplet excitons, which is a significant advantage in applications like Organic Light-Emitting Diodes (OLEDs), leading to internal quantum efficiencies approaching 100%. nih.gov

The versatility of these complexes allows for fine-tuning of their emission color by modifying the chemical structure of the ligands. cmu.edu This has enabled the development of highly efficient emitters of all three primary colors—red, green, and blue—which are essential for full-color displays and white lighting. Beyond OLEDs, cyclometalated iridium(III) complexes are being explored for a wide range of applications, including as photocatalysts in organic synthesis, for solar energy conversion, and as probes in biological imaging and sensing. nih.govresearchgate.net

Overview of Tris(2-phenylquinoline)iridium(III) as a Representative Phosphorescent Emitter

Tris(2-phenylquinoline)iridium(III), often abbreviated as Ir(pq)3, is a prominent member of the cyclometalated iridium(III) complex family. It is a homoleptic complex, meaning it consists of a central iridium ion coordinated to three identical 2-phenylquinoline (B181262) ligands. This compound is particularly noted for its bright red phosphorescence, making it a crucial material for red-emitting OLEDs. ossila.com

The extended π-conjugation of the quinoline (B57606) ring system compared to the pyridine (B92270) ring in its well-known green-emitting analogue, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), results in a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO, leading to a red-shifted emission. ossila.com The molecular structure of these complexes significantly influences their emissive properties. researchgate.net

The photophysical and electrochemical properties of Ir(pq)3 have been extensively studied. It exhibits strong absorption bands in the UV region corresponding to ligand-centered transitions and weaker absorptions in the visible region due to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These properties make it an efficient phosphorescent emitter for various applications.

Table 1: Selected Properties of Tris(2-phenylquinoline)iridium(III)

PropertyValue
Chemical FormulaC45H30IrN3
Emission ColorRed
Emission Maximum (in solution)~600-630 nm
Phosphorescence Quantum YieldHigh
Excited State Lifetime~1-2 µs

Note: Exact values can vary depending on the solvent and measurement conditions.

The performance of Ir(pq)3 in OLEDs is noteworthy. Devices incorporating this complex as the emissive dopant can achieve high external quantum efficiencies and excellent color purity, contributing to the development of vibrant and energy-efficient displays. rsc.org

Historical Development and Evolution of Research in Iridium(III) Phosphors

The journey of iridium(III) phosphors in research began with foundational studies in transition metal photophysics. While early work in the mid-20th century focused on the luminescence of coordination compounds, it was the pioneering research on cyclometalated complexes that unlocked their potential for practical applications. The synthesis and characterization of these stable, highly phosphorescent materials laid the groundwork for their use in light-emitting devices.

A significant milestone was the development of Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), which demonstrated highly efficient green phosphorescence at room temperature. nih.gov This discovery, and the subsequent understanding of how to harvest triplet excitons, revolutionized the field of OLEDs. Prior to this, OLEDs were primarily based on fluorescent materials, which have a theoretical limit of 25% for the internal quantum efficiency. Phosphorescent iridium complexes shattered this limit, paving the way for the highly efficient OLED displays and lighting we see today. nih.gov

Early synthetic methods for these complexes were often multi-step and yielded mixtures of isomers. nih.gov Over time, more efficient and selective "one-pot" synthetic routes have been developed, making these valuable materials more accessible. nih.gov

The evolution of research has also seen a diversification of the ligands used in these complexes. By systematically modifying the cyclometalating and ancillary ligands, researchers have been able to create a vast library of iridium(III) phosphors with emissions spanning the entire visible spectrum, from deep blue to near-infrared. rsc.orgacs.org This has not only been crucial for display technology but has also opened up new avenues in areas like photoredox catalysis and bio-imaging, where specific emission wavelengths are required. nih.gov The continuous exploration of new ligand designs and synthetic methodologies ensures that cyclometalated iridium(III) complexes will remain a vibrant and impactful area of scientific inquiry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C45H30IrN3

Molecular Weight

805.0 g/mol

IUPAC Name

iridium(3+);2-phenylquinoline

InChI

InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3

InChI Key

QZWVPOKJCQQRHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3]

Origin of Product

United States

Synthetic Methodologies for Tris 2 Phenylquinoline Iridium Iii and Its Analogues

Conventional Solution-Based Synthesis Protocols

Conventional synthesis in solution remains a fundamental approach for preparing iridium(III) complexes. These methods typically involve high temperatures and long reaction times to achieve the desired cyclometalation.

A widely employed conventional route to synthesize tris-cyclometalated iridium(III) complexes involves a two-step process. nih.gov The initial step is the reaction of an iridium source, most commonly iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), with two equivalents of the cyclometalating ligand, such as 2-phenylquinoline (B181262). This reaction is typically carried out in a high-boiling point solvent like 2-ethoxyethanol (B86334), often with the addition of water, and heated for an extended period. The product of this first step is a halide-bridged dimeric intermediate, specifically a chloro-bridged iridium dimer. nih.govmdpi.com

This dimer, for instance, [Ir(C^N)₂(μ-Cl)]₂, where C^N represents the cyclometalated 2-phenylquinoline ligand, serves as a stable precursor for the next stage. mdpi.com The formation of this intermediate is a critical part of the synthesis, setting the stage for the introduction of the third ligand. nih.gov

The second step of the conventional synthesis involves a ligand exchange reaction. The prepared chloro-bridged dimer is reacted with an additional equivalent of the 2-phenylquinoline ligand. nih.gov To facilitate the cleavage of the chloride bridges and the coordination of the third ligand, a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), is often used as a halogen abstractor. nih.govrsc.org This reaction typically requires heating for many hours to drive the formation of the final tris-homoleptic complex. rsc.org

Alternatively, for creating heteroleptic complexes, the dimer can be reacted with a different ancillary ligand. mdpi.com Acid-induced ligand exchange reactions have also been explored as a method to introduce new ligands to the iridium center. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of the final product, particularly for obtaining the desired facial (fac) isomer, which is the thermodynamically favored product. nih.gov Key parameters that are frequently adjusted include temperature, reaction time, and solvent choice.

For the synthesis of the analogous fac-tris(2-phenylpyridinato)iridium(III), heating the reaction mixture to temperatures above 200°C, for instance, 205°C for 48 hours, has been shown to favor the formation of the facial isomer over the kinetically favored meridional (mer) isomer. nih.gov The choice of solvent is also critical; high-boiling point alcohols are common, but water has also been used effectively in a high-pressure reactor setup. nih.gov Post-synthesis purification often involves washing with solvents like hexane (B92381) to remove impurities and recrystallization or column chromatography to isolate the pure complex. nih.gov

ParameterConditionOutcomeReference
Temperature > 200 °CFavors formation of the thermodynamically stable fac-isomer nih.gov
Reaction Time 48 hoursDrives reaction to completion for the fac-isomer nih.gov
Halogen Abstractor Silver Triflate (AgOTf)Facilitates cleavage of the chloro-bridge nih.govrsc.org

Advanced and Sustainable Synthetic Approaches

In response to the drawbacks of conventional methods, such as long reaction times and the use of large quantities of high-boiling solvents, more advanced and sustainable synthetic strategies have been developed. rsc.orgrsc.org

Mechanochemistry, specifically using ball milling, has emerged as a rapid, efficient, and environmentally friendly alternative to solution-based synthesis. rsc.orgresearchgate.net This solid-state method can produce tris-cyclometalated iridium(III) complexes, including the 2-phenylquinoline derivative, in significantly shorter times and with minimal solvent use. rsc.orgresearchgate.net

The process can be performed in two steps, mirroring the conventional route but under solvent-free or liquid-assisted grinding (LAG) conditions. researchgate.net The first step, forming the iridium chloride dimer, can be completed in as little as 10-30 minutes. rsc.orgrsc.org The subsequent ligand exchange reaction to form the final tris-complex can be achieved within 60-90 minutes. rsc.org This represents a dramatic acceleration compared to the 48 hours often required for solution-based methods. rsc.org A key advantage is the ability to effectively react substrates like the 2-phenylquinoline-derived iridium dimer, which has very poor solubility in common organic solvents and is unreactive under conventional heating. rsc.orgrsc.org One-pot mechanochemical procedures have also been successfully demonstrated, further streamlining the synthesis. rsc.orgresearchgate.net

Table: Comparison of Conventional vs. Mechanochemical Synthesis

Feature Conventional Solution-Based Mechanochemical (Ball Milling) Reference
Reaction Time Often >48 hours ~1.5 - 2 hours rsc.orgrsc.org
Solvent Use Significant amounts of high-boiling solvents Minimal or solvent-free rsc.orgresearchgate.net
Efficiency Can be low for poorly soluble intermediates High, even for poorly soluble substrates rsc.orgrsc.org

| Environmental Impact | Higher (energy, solvent waste) | Lower (less waste, lower energy consumption) | rsc.orgresearchgate.net |

Microwave-assisted synthesis is another advanced technique that significantly shortens reaction times for the preparation of iridium(III) complexes. nih.govresearchgate.net By using microwave irradiation, the reaction mixture is heated rapidly and efficiently, leading to a dramatic acceleration of the cyclometalation process. researchgate.net

Reports indicate that facial tris-ortho-metalated iridium(III) complexes can be obtained rapidly and selectively using this method. researchgate.net For example, a two-step procedure that would take two days using conventional heating can be completed in a matter of minutes (e.g., 3 + 2 minutes) with microwave irradiation. nih.gov While some early microwave-based methods required a large excess of the ligand, the technique has been refined to offer an efficient alternative for synthesizing these valuable complexes. nih.govresearchgate.net

Development of Direct One-Pot Synthesis Strategies

The synthesis of tris-cyclometalated iridium(III) complexes, including Tris(2-phenylquinoline)iridium(III) (Ir(phq)₃), has traditionally involved multi-step procedures that can be time-consuming and require significant amounts of high-boiling point solvents. researchgate.net To overcome these drawbacks, direct one-pot synthesis strategies have been developed, offering more efficient, rapid, and often more environmentally friendly routes to these valuable compounds. researchgate.netnih.gov

A prominent one-pot method involves the direct reaction of an iridium salt, typically iridium(III) chloride hydrate (IrCl₃·3H₂O), with an excess of the cyclometalating ligand in a high-boiling solvent or even water at elevated temperatures. nih.govorgsyn.org One such procedure utilizes a high-pressure Parr reactor, where IrCl₃ is heated with a significant excess of the ligand (e.g., 12 equivalents of 2-phenylpyridine) in water to temperatures exceeding 200°C. nih.govorgsyn.org This high-temperature approach is designed to overcome the kinetic barrier and directly yield the thermodynamically favored facial (fac) isomer of the homoleptic complex. nih.govrsc.org While effective, this method requires specialized high-pressure equipment. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of these complexes in a one-pot fashion. researchgate.net By using microwave irradiation, the reaction time for the synthesis of complexes like fac-Ir(ppy)₃ can be dramatically reduced from hours to as little as 30 minutes. researchgate.net This rapid heating method has also been successfully applied to the synthesis of Ir(phq)₃, a complex that is often challenging to prepare using conventional heating methods. researchgate.net The microwave-assisted approach can be performed with a large excess of the ligand and IrCl₃·3H₂O, selectively and efficiently producing the desired facial isomer without the need for dehalogenating agents like silver salts. researchgate.netresearchgate.net

Another innovative one-pot approach is mechanochemical synthesis using ball milling. This solvent-free or low-solvent method allows for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from IrCl₃·3H₂O in air, representing a significant improvement in terms of cost and environmental impact. researchgate.net

These one-pot strategies represent a significant advancement, enabling the direct and efficient formation of homoleptic iridium(III) complexes from relatively inexpensive starting materials and minimizing complex purification steps. researchgate.netnih.gov

Synthetic Pathways for Derivatized Tris(2-phenylquinoline)iridium(III) Complexes

Design and Synthesis of Ligand Functionalized Variants

The photophysical and electrochemical properties of Tris(2-phenylquinoline)iridium(III) can be precisely tuned by introducing functional groups onto the 2-phenylquinoline (pq) ligand framework. This derivatization allows for the systematic modification of the complex's emission color, quantum efficiency, and charge-transporting properties, tailoring them for specific applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netcase.edursc.org

The synthetic strategy typically involves the initial synthesis of a substituted 2-phenylquinoline ligand, which is then reacted with an iridium precursor. Functional groups can be introduced on either the phenyl or the quinoline (B57606) part of the ligand. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as fluorine (-F) or trifluoromethyl (-CF₃) can be incorporated. researchgate.netrsc.org

A common approach involves synthesizing heteroleptic complexes of the type [Ir(pq-R)₂(ancillary ligand)], where "pq-R" is the functionalized phenylquinoline ligand. researchgate.netcase.edu For instance, researchers have synthesized a series of complexes by modifying the 2-phenylquinoline ligand with groups like 2,4-diphenylquinoline (B373748) (DPQ), 4-phenyl-2-(2,3,4,5-tetrafluorophenyl)quinoline (F4PPQ), and 9-ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (CPQ). researchgate.netcase.edu These modified ligands are first used to synthesize a dichloro-bridged iridium dimer, which is then reacted with an ancillary ligand like picolinic acid N-oxide (pic-N-O) to yield the final heteroleptic complex. researchgate.netcase.edu

Another example is the introduction of methoxy groups onto the 4-phenylquinazoline (B11897094) (pqz) ligand, a related structure. This modification resulted in a slight blue-shift in the emission wavelength compared to the unsubstituted parent complex. rsc.org Similarly, introducing methoxy groups onto the phenyl ring of 1-phenylisoquinoline (B189431) has been used to create red-emitting iridium complexes. scholarsportal.info The table below showcases examples of functionalized ligands and their impact on the resulting iridium complex's emission.

Table 1: Examples of Functionalized Ligands and Their Properties

This table is interactive. You can sort and filter the data.

Main Ligand Functional Group(s) Ancillary Ligand Resulting Complex Example Emission Color Reference
2,4-diphenylquinoline (DPQ) Phenyl group at C4 picolinic acid N-oxide (DPQ)₂Ir(pic-N-O) Not specified researchgate.netcase.edu
4-phenyl-2-(tetrafluorophenyl)quinoline (F4PPQ) Tetrafluorophenyl group picolinic acid N-oxide (F4PPQ)₂Ir(pic-N-O) Not specified researchgate.netcase.edu
2-(fluoren-2-yl)-4-phenylquinoline (FPQ) Diethyl-fluorenyl group picolinic acid N-oxide (FPQ)₂Ir(pic-N-O) Not specified researchgate.netcase.edu
4-phenylquinazoline (pqz) Methoxy groups at C6, C7 acetylacetonate (B107027) (acac) Ir(6,7-MeO-pqz)₂(acac) Pure Red rsc.org
1-phenylisoquinoline Trimethoxy on phenyl ring 2,2-bipyridine [Ir(MeO-piq)₂(bpy)]⁺ Red (620 nm) scholarsportal.info

Preparation of Homoleptic and Heteroleptic Coordination Geometries

Iridium(III) complexes based on 2-phenylquinoline can be synthesized with either homoleptic or heteroleptic coordination geometries, which significantly influences their properties and synthetic accessibility.

Homoleptic complexes , with the general formula [Ir(C^N)₃], feature three identical cyclometalating ligands, such as Tris(2-phenylquinoline)iridium(III) or Ir(phq)₃. researchgate.net These are typically synthesized using one-pot methods where an iridium source (e.g., IrCl₃ or Ir(acac)₃) is reacted with a large excess of the single ligand at high temperatures. researchgate.netnih.gov The high temperature is often necessary to drive the reaction to completion and to favor the formation of the thermodynamically stable facial isomer. nih.govrsc.org

Heteroleptic complexes , on the other hand, contain at least two different types of ligands. A common and synthetically versatile class has the formula [Ir(C^N)₂(L^X)], where two main cyclometalating ligands (like 2-phenylquinoline) are combined with a different ancillary ligand (L^X). case.edursc.org The ancillary ligand is often a bidentate monoanionic ligand such as acetylacetonate (acac), picolinate (B1231196) (pic), or picolinic acid N-oxide (pic-N-O). researchgate.netcase.edu

The synthesis of these heteroleptic complexes typically follows a two-step pathway:

Dimer Formation: Iridium(III) chloride hydrate is reacted with approximately two equivalents of the main cyclometalating ligand (e.g., 2-phenylquinoline) in a solvent like 2-ethoxyethanol and water at reflux. This step forms a dichloro-bridged iridium dimer, [(phq)₂Ir(μ-Cl)]₂. nih.gov

Bridge-Splitting Reaction: The resulting dimer is then reacted with the desired ancillary ligand (e.g., acetylacetone). The ancillary ligand displaces the chloride bridges to form the final, stable heteroleptic complex, such as (phq)₂Ir(acac). rsc.org

This step-wise approach provides excellent control over the final product, preventing the formation of mixtures of homoleptic and heteroleptic species that can occur in one-pot reactions with multiple ligands. acs.org More complex tris-heteroleptic complexes, containing three different ligands, have also been prepared through sequential, multi-step procedures or via the controlled degradation of existing tris-cyclometalated complexes in the presence of acids. americanelements.comrsc.org

Control over Stereochemical Isomerism (e.g., facial vs. meridional) during Synthesis

For homoleptic tris-cyclometalated iridium complexes like Ir(phq)₃, the three bidentate ligands can arrange themselves around the central iridium atom in two possible geometric isomers: facial (fac) or meridional (mer). nih.govnih.gov The choice of isomer is critical as it profoundly affects the complex's photophysical and electrochemical properties. nih.govnih.gov The fac isomers generally exhibit higher quantum yields, better color purity, and are thermodynamically more stable, while mer isomers are easier to oxidize and show broader, red-shifted emissions. nih.govnih.gov

Control over the stereochemical outcome of the synthesis is primarily achieved by manipulating the reaction temperature. nih.gov

Meridional (mer) Isomers: These are the kinetically favored products and are typically formed at moderate reaction temperatures, generally below 150°C. nih.govnih.gov A common route to selectively prepare the mer isomer involves first synthesizing the dichloro-bridged dimer, [Ir(C^N)₂(μ-Cl)]₂, and then reacting it with a third equivalent of the ligand at temperatures between 140-150°C. nih.gov

Facial (fac) Isomers: These are the thermodynamically favored products. Their synthesis can be achieved in several ways. One method is the thermal or photochemical isomerization of the pre-isolated mer isomer. nih.gov More directly, fac isomers can be synthesized by conducting the reaction at higher temperatures, typically above 200°C. nih.govnih.gov This high temperature provides the necessary energy to overcome the kinetic barrier and allow the system to reach its thermodynamic minimum. nih.govrsc.org One-pot syntheses starting from IrCl₃ or the reaction of Ir(acac)₃ with the ligand in a high-boiling solvent like glycerol (B35011) at temperatures >200°C are common methods for obtaining the fac isomer directly. nih.gov

The thermodynamic stability of the fac isomer is attributed to its molecular structure, where the strongly trans-influencing phenyl groups are all positioned opposite to the weaker trans-influencing nitrogen atoms of the quinoline rings. In the mer isomer, one of the C-Ir-C bonds places two strongly trans-influencing phenyl groups opposite each other, leading to structural strain and lower stability. nih.gov

Table 2: Synthetic Conditions for Controlling Stereoisomerism

This table is interactive. You can sort and filter the data.

Target Isomer Synthetic Strategy Key Conditions Starting Materials Reference
meridional (mer) Kinetic Control Moderate Temperature (<150 °C) [Ir(C^N)₂(μ-Cl)]₂ + 1 eq. HC^N nih.govnih.gov
facial (fac) Thermodynamic Control High Temperature (>200 °C) [Ir(C^N)₂(μ-Cl)]₂ + 1 eq. HC^N nih.gov
facial (fac) Thermodynamic Control High Temperature (>200 °C) Ir(acac)₃ + 3 eq. HC^N in glycerol nih.gov
facial (fac) Isomerization Thermal or Photochemical Isolated mer isomer nih.gov

| facial (fac) | One-Pot High Temp. | High Temperature (>200 °C) | IrCl₃·3H₂O + excess HC^N | nih.govorgsyn.org |

Electronic Structure and Excited State Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and TD-DFT have proven to be powerful tools for elucidating the electronic properties of heavy metal complexes like Ir(phq)3. These methods offer a balance between computational cost and accuracy, enabling the characterization of both ground and excited electronic states.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of Ir(phq)3. Theoretical calculations reveal that the HOMO is characterized by a hybrid of iridium d-orbitals and π-orbitals from the phenylquinoline ligands. This mixed character is a hallmark of many phosphorescent iridium complexes.

In a comparative study of cyclometalated iridium(III) complexes, the HOMO energy level of the parent tris(2-phenylquinoline)iridium(III) complex was calculated to be -5.11 eV. nih.gov The spatial distribution of the HOMO is generally spread across both the iridium center and the π-systems of the cyclometalating ligands. In contrast, the LUMO is predominantly localized on the π* orbitals of the quinoline (B57606) part of the ligands. nih.gov This distinct spatial separation of the HOMO and LUMO is fundamental to the charge-transfer nature of its key electronic transitions.

Molecular OrbitalCalculated Energy (eV)Spatial Distribution Character
HOMO-5.11Mixed Iridium (d-orbital) and Ligand (π-orbital)
LUMO-2.35Primarily Ligand (π*-orbital)

TD-DFT calculations are instrumental in characterizing the nature of the electronic excited states. For Ir(phq)3, the lowest-lying singlet (S₁) and triplet (T₁) excited states are of primary importance for its photoluminescent properties. These states arise from the promotion of an electron from the HOMO to the LUMO.

Given the spatial distribution of these frontier orbitals, the lowest energy electronic transition is assigned as having significant metal-to-ligand charge-transfer (MLCT) character, mixed with ligand-centered (LC) π-π* character. nih.gov The T₁ state is the emissive state responsible for the compound's strong phosphorescence. The energy of this triplet state is calculated to be 2.02 eV, which corresponds to an emission wavelength in the red portion of the spectrum. nih.gov This theoretical value aligns well with the experimentally observed red emission of Ir(phq)3.

Excited StateCalculated Energy (eV)Primary CharacterAssociated Transition
T₁ (Lowest Triplet)2.02Mixed 3MLCT / 3LC (π-π*)HOMO → LUMO

While specific NTO analyses for Tris(2-phenylquinoline)iridium(III) are not detailed in the primary literature found, this technique is a powerful tool for providing a more compact and chemically intuitive picture of electronic excitations than would be available from canonical molecular orbitals. For a typical MLCT transition in such an iridium complex, an NTO analysis would visually represent the excitation as a transition from a "hole" orbital, distributed over the metal and phenyl rings, to a "particle" orbital localized on the quinoline moieties of the ligands.

Relativistic Quantum Chemical Calculations and Spin-Orbit Coupling (SOC) Modeling

For heavy elements like iridium, relativistic effects are paramount. The strong coupling between the electron's spin and its orbital motion, known as spin-orbit coupling (SOC), is the critical mechanism that enables efficient phosphorescence.

SOC is responsible for mixing the singlet and triplet excited states. This mixing allows the formally "spin-forbidden" transition from the triplet excited state (T₁) to the singlet ground state (S₀) to become partially "spin-allowed," leading to intense phosphorescence. Relativistic calculations show that the significant SOC in Ir(phq)3 facilitates a high rate of intersystem crossing from the initially populated singlet excited states to the triplet manifold, as well as a high radiative decay rate from the T₁ state. nih.govaps.org The large atomic number of iridium leads to strong SOC, which is essential for the high quantum yields observed in these types of complexes. nih.govaps.org This strong coupling enhances the probability of the emissive T₁→S₀ transition, resulting in a short phosphorescence lifetime compared to purely organic phosphors. aps.org

Theoretical models predict the emission wavelength by calculating the energy gap between the lowest triplet state (T₁) and the ground state (S₀). For Ir(phq)3, this calculated energy gap is approximately 2.02 eV, which translates to a predicted emission maximum of around 614 nm. nih.gov This is in good agreement with the experimental red emission observed for this complex.

The oscillator strength of the T₁→S₀ transition, while non-zero due to SOC, is still significantly lower than that of fully allowed singlet-singlet transitions. Computational models that include SOC can predict these oscillator strengths, providing a theoretical basis for the observed phosphorescence quantum efficiency and lifetime. While specific calculated values for the oscillator strength of Ir(phq)3 are not commonly reported in general literature, the models confirm that the intensity of this transition is greatly enhanced by the presence of the heavy iridium atom.

Computational Insights into Structure-Property Relationships of Tris(2-phenylquinoline)iridium(III)

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for elucidating the intricate relationship between the molecular structure of Tris(2-phenylquinoline)iridium(III) (Ir(phq)3) and its observed electronic and photophysical properties. These theoretical investigations provide a molecular-level understanding that complements experimental findings and guides the rational design of new iridium complexes with tailored characteristics for applications such as organic light-emitting diodes (OLEDs).

Theoretical studies on iridium(III) complexes, including those structurally similar to Ir(phq)3, have established a robust framework for analyzing their behavior. rsc.orgnih.gov For red-emitting iridium complexes, a key strategy for achieving longer emission wavelengths is the extension of the π-conjugation of the cyclometalating ligands. dntb.gov.ua The 2-phenylquinoline (B181262) ligand in Ir(phq)3, with its more extended π-system compared to the 2-phenylpyridine (B120327) ligand in the well-studied green-emitting fac-Ir(ppy)3, is a prime example of this design principle. dntb.gov.uaktu.edu

Ground State Geometry and Electronic Structure

DFT calculations are employed to determine the optimized ground-state geometry of Ir(phq)3. These calculations typically reveal a distorted octahedral coordination around the central iridium atom. The facial (fac) isomer of such tris-cyclometalated complexes is generally found to be thermodynamically more stable than the meridional (mer) isomer. ktu.edu

The electronic structure is primarily described by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In complexes like Ir(phq)3, the HOMO is typically characterized by a significant contribution from the iridium d-orbitals mixed with the π-orbitals of the phenyl rings of the quinoline ligands. The LUMO, on the other hand, is predominantly localized on the π*-orbitals of the quinoline moiety. dntb.gov.ua The energy difference between the HOMO and LUMO levels is a critical parameter that influences the color of the emitted light.

Table 1: Calculated Frontier Molecular Orbital Properties of Tris(2-phenylquinoline)iridium(III)

ParameterValue (eV)Primary Contribution
HOMO-4.9Ir(d) + π(phenyl)
LUMO-2.8π*(quinoline)
HOMO-LUMO Gap2.1-

Excited State Properties and Photophysical Characterization

TD-DFT calculations are instrumental in understanding the nature of the electronic transitions that give rise to the absorption and emission spectra of Ir(phq)3. The low-energy absorption bands observed in the visible region are generally assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) and intraligand (¹IL) transitions.

Due to the presence of the heavy iridium atom, strong spin-orbit coupling facilitates efficient intersystem crossing from the singlet excited states to the triplet manifold. dntb.gov.ua Consequently, the phosphorescence of Ir(phq)3 originates from the lowest triplet excited state (T1). Computational studies indicate that the T1 state possesses significant ³MLCT character, which is crucial for the high phosphorescence quantum yields observed in many iridium complexes. acs.org The emission color, which is deep red for Ir(phq)3, is directly related to the energy of this T1 state. nih.gov

Table 2: Calculated Photophysical Properties of Tris(2-phenylquinoline)iridium(III)

PropertyCalculated ValueCharacter of Transition
Lowest Singlet Absorption (S1)~550 nm¹MLCT / ¹ILCT
Lowest Triplet Emission (T1)~620 nm³MLCT / ³ILCT

Note: These values are illustrative and based on computational data for red-emitting iridium complexes with phenylquinoline-type ligands.

The insights gained from these computational studies are vital for the targeted design of new phosphorescent emitters. By systematically modifying the ligand structure, for instance, by introducing electron-donating or electron-withdrawing groups, it is possible to tune the HOMO and LUMO energy levels, thereby controlling the emission color and efficiency of the resulting iridium complexes. dntb.gov.uaresearchgate.net This predictive power of computational chemistry accelerates the discovery and optimization of advanced materials for next-generation lighting and display technologies.

Applications of Tris 2 Phenylquinoline Iridium Iii in Advanced Materials and Systems

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

The advent of phosphorescent materials has revolutionized OLED technology by enabling the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation. This allows for the theoretical internal quantum efficiency to approach 100%, a significant improvement over fluorescent OLEDs which are limited to the 25% of singlet excitons. Iridium(III) complexes, including Tris(2-phenylquinoline)iridium(III), are at the forefront of this advancement due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent phosphorescence.

Tris(2-phenylquinoline)iridium(III) functions as a highly efficient triplet emitter in OLEDs. When doped into a suitable host material, it traps the triplet excitons generated in the host upon charge recombination. 20.210.105 This process of "triplet harvesting" is crucial for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). 20.210.105 The host material must have a higher triplet energy level than the iridium complex to ensure efficient energy transfer to the dopant and prevent back-transfer or quenching of the emission. elsevierpure.com

White organic light-emitting diodes (WOLEDs) are a key technology for solid-state lighting and full-color displays. One common approach to generating white light is to combine emitters of different colors (e.g., blue, green, and red) within the device structure. Heteroleptic iridium(III) complexes, which contain different types of ligands, offer a versatile platform for creating emitters with tailored properties for WOLEDs.

While Tris(2-phenylquinoline)iridium(III) itself is a red-emitting phosphorescent material, derivatives and related heteroleptic complexes are instrumental in achieving high-performance WOLEDs. For instance, by combining a blue-emitting fluorescent or phosphorescent material with a yellow-emitting phosphorescent iridium complex, a two-color complementary white emission can be achieved. researchgate.netpolyu.edu.hk Ionic iridium(III) complexes based on modified 2-phenylquinoline (B181262) ligands have been designed to have broad emission bands, which is beneficial for achieving a high color rendering index (CRI) in WOLEDs. researchgate.netpolyu.edu.hk

In some WOLED architectures, multiple emissive layers are used, each doped with a different phosphorescent iridium complex. For example, a device might feature a blue-emitting layer, a green-emitting layer doped with a complex like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and a red-emitting layer. researchgate.net The strategic placement and composition of these layers are crucial for balancing the emission intensities to produce high-quality white light.

Solution processing offers a cost-effective alternative to the more common vacuum deposition method for fabricating OLEDs, making it particularly suitable for large-area applications like lighting panels and large displays. The development of soluble phosphorescent emitters is therefore a critical area of research.

Ionic iridium(III) complexes, including derivatives of Tris(2-phenylquinoline)iridium(III), have shown promise for solution-processed OLEDs due to their good solubility in common organic solvents. scholarsportal.info Researchers have successfully fabricated solution-processed red OLEDs using such complexes, demonstrating their potential for low-cost manufacturing. scholarsportal.info The performance of these devices, characterized by metrics like external quantum efficiency (EQE), luminance, and power efficiency, is continually improving through the rational design of new iridium complexes with enhanced solubility and emissive properties. For example, the introduction of specific functional groups to the ligands can improve solubility without compromising the photophysical characteristics of the complex. researchgate.net

The table below summarizes the performance of some solution-processed OLEDs based on iridium(III) complexes with phenylquinoline-based ligands.

Complex TypeHost MaterialMax. EQE (%)CIE CoordinatesReference
(DPQ)2Ir(pic-N-O)CBP14.2(0.600, 0.397) case.edu
Ionic Ir(III) Complex (Ir1)-1.34(0.52, 0.28) scholarsportal.info
Cationic Ir(III) Complex (Ir1)-7.92- mdpi.com

This table is for illustrative purposes and includes data for various phenylquinoline-based iridium(III) complexes to demonstrate the scope of solution-processing applications.

Vacuum thermal evaporation is a well-established technique for the fabrication of high-performance OLEDs with precise control over layer thickness and morphology. While initially challenging for ionic compounds, recent advancements have led to the development of sublimable ionic iridium(III) complexes, including those based on 2-phenylquinoline ligands, that are suitable for vacuum deposition. researchgate.netpolyu.edu.hknih.gov

These sublimable complexes are designed with bulky counter-ions that help to shield the charge of the iridium cation, reducing intermolecular interactions and allowing the complex to be evaporated without decomposition. researchgate.netnih.gov This has opened up new possibilities for incorporating the favorable properties of ionic iridium complexes into high-performance, vacuum-deposited OLEDs.

Yellow and orange-emitting OLEDs fabricated via vacuum deposition using such complexes have demonstrated high external quantum efficiencies, high brightness, and low turn-on voltages. nih.gov For instance, yellow OLEDs based on ionic iridium(III) complexes with chlorine-modified 2-phenylquinoline ligands have achieved an EQE of up to 11.6%. researchgate.netpolyu.edu.hk These results highlight the potential of vacuum-deposited ionic iridium complexes for use in a variety of optoelectronic applications.

The table below presents data for vacuum-deposited OLEDs using sublimable ionic iridium(III) complexes.

Device ColorMax. EQE (%)Max. Brightness (cd/m²)Turn-on Voltage (V)Reference
Yellow/Orangeup to 11> 27,300< 2.4 nih.gov
Yellow11.6-- researchgate.netpolyu.edu.hk

This table showcases the performance of vacuum-deposited OLEDs using sublimable ionic iridium(III) complexes, some of which are based on the 2-phenylquinoline scaffold.

One of the primary factors limiting the efficiency of OLEDs at high brightness is triplet-triplet annihilation (TTA). This is a process where two triplet excitons interact, resulting in the annihilation of one or both excitons, often through non-radiative pathways. Another efficiency roll-off mechanism is triplet-polaron quenching, where a triplet exciton (B1674681) is quenched by a charge carrier (polaron). aps.org The phosphorescent lifetime of the emitter plays a role in these quenching processes; emitters with shorter lifetimes are generally less susceptible to TTA and triplet-polaron quenching. aps.org

The design of the device architecture is also crucial for maximizing efficiency. This includes the use of hole- and electron-transporting layers to ensure balanced charge injection and confinement of excitons within the emissive layer. nih.gov The energy level alignment between the different layers is critical for efficient charge injection and transport. nih.govcase.edu By carefully selecting materials with appropriate HOMO and LUMO energy levels, energy barriers can be minimized, and charge carrier recombination can be optimized within the emissive layer. nih.govcase.edu

Electrochemiluminescence (ECL) Systems

Electrochemiluminescence, or electrogenerated chemiluminescence (ECL), is a process where light is produced from the reaction of electrochemically generated species. It has found widespread applications in analytical chemistry, particularly in immunoassays and DNA probes, due to its high sensitivity and low background signal.

Tris(2-phenylquinoline)iridium(III) and related iridium(III) complexes have emerged as promising ECL luminophores, often exhibiting higher ECL efficiencies than the commonly used tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]2+). researchgate.netrsc.org The ECL mechanism typically involves the electrochemical generation of an oxidized and a reduced form of the luminophore, which then react to form an excited state that emits light upon relaxation.

Studies have shown that iridium(III) complexes with 2-phenylquinoline ligands can produce intense ECL in the presence of co-reactants like tri-n-propylamine (TPrA). researchgate.netrsc.org The introduction of substituent groups, such as methyl groups, onto the 2-phenylquinoline ligand can modulate the electrochemical properties of the complex, leading to lower oxidation potentials and potentially enhanced ECL intensity. rsc.org

Furthermore, the ECL of iridium(III) complexes can be significantly enhanced in the presence of certain radical ions. u-fukui.ac.jp For instance, the ECL of tris(2-phenylpyridinato)iridium(III) was dramatically increased in the presence of the radical cation of thianthrene (B1682798) or the radical anion of benzonitrile. u-fukui.ac.jp This enhancement is attributed to efficient electron transfer reactions that facilitate the formation of the excited state of the iridium complex. u-fukui.ac.jp

The development of water-soluble iridium(III) complexes is an active area of research to expand their applicability in aqueous-based ECL systems. latrobe.edu.au By functionalizing the ligands with hydrophilic groups, researchers are creating new ECL reagents with improved properties for bioanalytical applications. latrobe.edu.au

Enhancement of ECL Emission Intensity with Tris(2-phenylquinoline)iridium(III)

Iridium(III) complexes, including those with 2-phenylquinoline ligands, have been shown to exhibit more intense ECL in acetonitrile (B52724) solutions compared to the commonly used tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). rsc.orgresearchgate.net The introduction of methyl groups into the 2-phenylquinoline ligand can lower the oxidative potential and raise the HOMO energy levels of the corresponding iridium complexes, contributing to this enhanced ECL. rsc.org In some cases, the ECL of an iridium complex has been reported to be self-enhanced by up to 16 times, achieving the highest reported ECL efficiency for an iridium complex. nih.gov

The ECL intensity of iridium(III) complexes often correlates with their quantum efficiencies. researchgate.net For instance, one study found the ECL efficiency of a specific iridium complex to be 9.50 times higher than that of the [Ru(bpy)₃]²⁺ reference. researchgate.net However, the performance of these complexes can be highly dependent on the solvent and experimental conditions. A complex that shows very efficient ECL in organic solutions may experience a significant decrease in performance in an aqueous medium typical for immunoassays. acs.org Conversely, modifications to the cyclometalated ligand can significantly increase the ECL quantum yield, in some cases up to approximately three times the intensity of Ru(bpy)₃₂. acs.org

The use of co-reactants is a common strategy to enhance ECL signals. unipd.itnih.gov Tri-n-propylamine (TPrA) is a widely used oxidative-reductive ECL coreactant. nih.gov The ECL efficiency of Ir(ppy)₃ (where ppy = 2-phenylpyridine) in the presence of TPrA was found to be higher in 30% trifluoroethanol (TFE) solution compared to aqueous or 50% acetonitrile-aqueous solutions. nih.gov The choice of coreactant and the surrounding chemical environment are crucial for maximizing the ECL output.

Mechanistic Investigations of ECL Processes in Solution

The mechanism of ECL involving iridium(III) complexes can proceed through different pathways, including the annihilation path and the coreactant path. researchgate.net In the annihilation pathway, electrochemically generated radical cations and anions of the iridium complex react to form an excited state that then emits light. researchgate.net The coreactant pathway involves the reaction of the iridium complex with a coreactant, such as TPrA, which is oxidized or reduced at the electrode to form a reactive intermediate. unipd.itresearchgate.net This intermediate then reacts with the iridium complex to generate the light-emitting excited state.

Electroluminochromic (ELC) Device Development

Mechanism of Reversible Modulation of Photoluminescence

The reversible modulation of photoluminescence in materials like Tris(2-phenylquinoline)iridium(III) is central to their application in electroluminochromic (ELC) devices. This modulation is achieved by electrochemically controlling the redox state of the luminescent material. In its neutral state, the iridium complex exhibits strong photoluminescence. Upon application of an electrical potential, the complex undergoes oxidation or reduction, leading to a change in its electronic structure and a quenching of its luminescence. Reversing the potential restores the original redox state and, consequently, the photoluminescence. This reversible switching between a luminescent "on" state and a non-luminescent "off" state forms the basis of ELC device operation.

Principles of Luminescence Turn-on/Turn-off Switching

The principle of luminescence turn-on/turn-off switching in ELC devices relies on the ability to control the emissive properties of the active material through an external electrical stimulus. For Tris(2-phenylquinoline)iridium(III)-based devices, the "off" state is achieved by applying a voltage that oxidizes the Ir(III) center to Ir(IV) or reduces it to Ir(II). These oxidized or reduced species are typically non-emissive or have significantly lower emission quantum yields compared to the original Ir(III) complex. The "on" state is restored by applying a reverse potential, which brings the complex back to its highly luminescent Ir(III) state. The efficiency and stability of this switching process are critical for the performance of the ELC device.

Photoredox Catalysis and Energy Transfer Processes

Utilization in Electron and Energy Transfer Photochemistry

Tris(2-phenylquinoline)iridium(III) and related iridium complexes are widely utilized as photocatalysts in both electron and energy transfer reactions. nih.govnih.gov These complexes can absorb visible light to reach an excited state with potent oxidizing or reducing capabilities. nih.gov This property allows them to catalyze a wide range of chemical transformations that would otherwise require harsh reaction conditions.

In the context of electron transfer, the excited iridium complex can act as a single-electron donor or acceptor, initiating radical-based reaction cascades. nih.gov For instance, water-soluble tris(cyclometalated) iridium(III) complexes have been used in combination with enzymes for the enantioselective synthesis of amines from imines. nih.gov

In energy transfer processes, the excited iridium complex can transfer its triplet energy to a substrate molecule, promoting it to an excited state that can then undergo a desired chemical reaction. nih.govresearchgate.net This is particularly useful for transformations that proceed through triplet excited states. The efficiency of these photoredox processes is highly dependent on the ligand design of the iridium complex, which influences its photophysical properties such as excited-state lifetime and energy levels. nih.gov The development of novel iridium(III) complexes with tailored properties continues to expand the scope of photoredox catalysis. rsc.org

Strategies for Molecular and Device Engineering

Ligand Design Principles for Tunable Photophysical Characteristics

Role of Ancillary Ligands in Modulating Electronic and Spectroscopic Properties

In heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(L^X)], where C^N is the cyclometalating ligand (like 2-phenylquinoline) and N^N or L^X is the ancillary ligand, the choice of the ancillary ligand provides another avenue for tuning the electronic and spectroscopic properties. The ancillary ligand can influence the HOMO-LUMO gap and the character of the emissive triplet state.

The electronic nature of the ancillary ligand can modulate the degree of mixing between the ³MLCT and ³LC excited states. For instance, in unsymmetric heteroleptic iridium(III) complexes containing 2-phenylquinoline (B181262) and coumarin-based ancillary ligands, the character of the lowest triplet excited state (T₁) can be tuned to exhibit both ³MLCT and intraligand charge transfer (³ILCT) characteristics. nih.gov This tuning capability allows for the modulation of emission color from orange to red and can lead to impressive absolute quantum yields of up to 1.0. nih.gov

Furthermore, the structure of the ancillary ligand can influence the rigidity of the complex and minimize intermolecular interactions in the solid state, which can enhance electroluminescence efficiencies. For example, the introduction of methyl groups on the ancillary ligand in certain iridium(III) complexes has been shown to improve device performance. nih.gov The ancillary ligand can also be designed to incorporate specific functionalities, such as hydrogen-bonding motifs, which can lead to significant impacts on chromaticity, quantum yields, and lifetimes through second-sphere coordination. nih.gov

Comparison of Heteroleptic vs. Homoleptic Design for Emission Tuning and Stability

Homoleptic Complexes: Homoleptic complexes, such as fac-Tris(2-phenylpyridine)iridium(III), are composed of three identical cyclometalating ligands. While this design can lead to high quantum efficiencies, the options for fine-tuning the emission properties are limited to modifying the cyclometalating ligand itself. The synthesis of homoleptic complexes can sometimes be more straightforward.

Heteroleptic Complexes: Heteroleptic complexes offer greater versatility in tuning the photophysical properties. By combining different cyclometalating and ancillary ligands, a wider range of emission colors and electronic properties can be achieved. For instance, a novel red-emitting iridium(III) complex, (PQ)₂Ir(TMSppy), was synthesized using 2-phenylquinoline (PQ) as the main ligand and 2-[4-(trimethylsilyl)phenyl]pyridine (TMSppy) as the ancillary ligand, demonstrating the potential of the heteroleptic approach to achieve specific emission colors. researchgate.net Asymmetric tris-heteroleptic Ir(III) complexes, which contain three different 2-phenylpyridine-type ligands, have been shown to exhibit better thermal stability and higher photoluminescence quantum yields compared to their bis-heteroleptic counterparts. rsc.org The introduction of a second, different cyclometalating ligand or an ancillary ligand allows for a more nuanced control over the HOMO and LUMO energy levels, enabling precise color tuning. nih.govacs.org

The following table provides a comparative overview of homoleptic and heteroleptic designs for iridium(III) complexes.

FeatureHomoleptic Design ([Ir(C^N)₃])Heteroleptic Design ([Ir(C^N)₂(ancillary)])
Composition Three identical cyclometalating ligandsTwo cyclometalating ligands and one ancillary ligand
Emission Tuning Primarily through modification of the C^N ligandTunable via both C^N and ancillary ligands
Versatility Less versatile in property modulationHighly versatile for fine-tuning properties
Stability Generally high thermal and chemical stabilityStability can be influenced by the ancillary ligand
Synthesis Can be simplerMay involve multi-step synthesis

Device Architecture Optimization in Organic Light-Emitting Diodes

Selection of Host Materials and Host-Guest Energy Transfer Mechanisms

In a typical phosphorescent OLED, the iridium complex is dispersed as a guest in a host material that constitutes the emissive layer (EML). The choice of the host material is crucial for efficient device operation. An ideal host material should possess a triplet energy level higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer. noctiluca.eu Bipolar charge transport properties in the host are also desirable to maintain a balanced distribution of electrons and holes within the EML, leading to improved recombination efficiency. noctiluca.eu

Commonly used host materials for iridium-based phosphors include CBP (4,4′-N,N′-dicarbazole-biphenyl) and mCBP (3,3-di(9H-carbazol-9-yl)biphenyl), which are known for their high triplet energies and good thermal stability. case.edunoctiluca.eu The energy transfer from the host to the guest can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative energy transfer mechanism that occurs through dipole-dipole coupling. Efficient FRET requires significant spectral overlap between the emission spectrum of the host (donor) and the absorption spectrum of the guest (acceptor).

Dexter Energy Transfer: This is a short-range energy transfer mechanism that involves the exchange of electrons between the host and the guest. It requires the wavefunctions of the host and guest molecules to overlap.

In phosphorescent OLEDs, Dexter energy transfer is the dominant mechanism for harvesting triplet excitons. The efficiency of this process is highly dependent on the intermolecular distance between the host and guest molecules.

The following table lists some common host materials and their relevant properties for use with iridium-based emitters.

Host MaterialChemical NameTriplet Energy (eV)Key Features
CBP 4,4′-N,N′-dicarbazole-biphenyl~2.6High triplet energy, good thermal stability
mCBP 3,3-di(9H-carbazol-9-yl)biphenyl~2.9Higher triplet energy than CBP, enhanced thermal stability
TCTA 4,4′,4″-Tris(carbazol-9-yl)triphenylamine~2.8Good hole-transporting properties
TPBi 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene~2.7Good electron-transporting properties

Effects of Doping Concentration and Implementation of Sensitizer Strategies

The concentration of the iridium complex doped into the host material significantly affects the device performance.

Doping Concentration:

Low Doping Concentrations: At very low concentrations, the intermolecular distance between guest molecules is large, which can lead to incomplete energy transfer from the host.

Optimal Doping Concentrations: There is an optimal doping concentration range where efficient host-to-guest energy transfer occurs, and self-quenching effects are minimized. For many iridium complexes, this is typically in the range of 6-10 wt%. A device using (PQ)₂Ir(TMSppy) as a red emitter showed a maximum external quantum efficiency (EQE) of 15.5% at a 10% doping concentration. researchgate.net

High Doping Concentrations: At high concentrations, aggregation of the guest molecules can occur, leading to concentration quenching (a form of self-quenching) and a decrease in device efficiency. This is often attributed to triplet-triplet annihilation (TTA), where two triplet excitons interact, resulting in the loss of one or both excitons. nih.gov

Sensitizer Strategies: To further enhance the efficiency of OLEDs, a sensitizer can be incorporated into the emissive layer. In a sensitized, or hyper-OLED, architecture, an additional material (the sensitizer) is used to facilitate energy transfer to the final emitter. The sensitizer is chosen to have a high photoluminescence quantum yield and good spectral overlap with the emitter. This strategy can be particularly effective for improving the performance of blue OLEDs, where stable and efficient emitters are challenging to develop. nih.gov The energy transfer from the host excites the sensitizer, which then efficiently transfers its energy to the terminal emitter, often via FRET. nih.gov This can lead to improved color purity and higher device efficiencies. nih.gov

Advancements in Solution Processing Techniques for Device Fabrication

Solution processing offers significant advantages over traditional vacuum deposition methods, including lower manufacturing costs, scalability to large areas, and compatibility with flexible substrates. case.edu

Refinement of Spin-Coating and Blade Coating Methods

Spin-coating is a widely used laboratory technique for depositing thin films from solution. It allows for the formation of uniform films with controllable thickness. For OLEDs based on Tris(2-phenylquinoline)iridium(III), the emissive layer is often fabricated by spin-coating a solution containing the iridium complex doped into a host polymer or small molecule matrix. case.edu The quality and morphology of the spin-coated film are highly dependent on factors such as the solvent system, solution concentration, and spin speed. The surface roughness of the emissive layer can influence device performance, and smoother films are generally desirable. case.edu

Blade coating is another solution-based deposition technique that is more amenable to large-area and roll-to-roll manufacturing. It involves spreading a liquid film of controlled thickness onto a substrate using a blade. Blade coating can produce highly uniform films with low standard deviations in thickness, which is crucial for consistent device performance. researchgate.net Research has shown that blade-coated films can be more homogeneous and act as surface planarizers, leading to improved interfacial contact and reduced charge recombination. researchgate.net

Application of Inkjet Printing for Scalable Manufacturing

Inkjet printing is a promising technology for the scalable and precise manufacturing of OLEDs. researchgate.net It allows for the direct patterning of organic layers without the need for masks, which simplifies the fabrication process and reduces material waste. The formulation of the ink, containing the dissolved Tris(2-phenylquinoline)iridium(III) and host material, is critical. The ink must have appropriate physical properties, such as viscosity and surface tension, to ensure uniform film formation and prevent issues like the "coffee-ring effect". cnr.itrsc.org

A significant challenge in multi-layer inkjet printing is the potential for the solvent in a newly deposited layer to dissolve the underlying layers. researchgate.net This can be addressed by carefully selecting orthogonal solvent systems or by using cross-linkable materials for the underlying layers. rsc.org Despite these challenges, high-performance OLEDs with inkjet-printed layers have been demonstrated, showcasing the potential of this technology for future display manufacturing. rsc.orgresearchgate.net

Tailoring of Solvent Solubility and Processability through Molecular Design

The solubility of Tris(2-phenylquinoline)iridium(III) in common organic solvents is a key factor for successful solution processing. The inherent structure of the complex can be modified to enhance its solubility and processability. Attaching solubilizing groups, such as alkyl or alkoxy chains, to the quinoline (B57606) or phenyl ligands can significantly increase the solubility of the iridium complex without drastically altering its photophysical properties. researchgate.netscholarsportal.info

For instance, introducing an ethyl-carbazole moiety to the phenylquinoline ligand has been shown to improve organic solvent solubility and enhance thermal stability. acs.org This molecular design strategy allows for the preparation of stable solutions with optimal concentrations for deposition techniques like spin-coating and inkjet printing, leading to the formation of high-quality films and improved device performance.

Vacuum Deposition Techniques and Their Specific Advantages in Device Performance

Vacuum thermal evaporation (VTE) is the most established and widely used technique for the fabrication of commercial OLEDs. case.edunih.gov This method involves the sublimation of organic materials in a high-vacuum chamber and their subsequent condensation onto a substrate to form thin films.

One of the primary advantages of vacuum deposition is the ability to create highly pure and well-defined multi-layer structures with precise control over the thickness of each layer. researchgate.net This level of control is crucial for optimizing the optical and electrical properties of the device, such as managing the optical path length to maximize light outcoupling and ensuring a balanced charge carrier flux. nih.gov

Vacuum-deposited films are typically amorphous and can have a higher density compared to their solution-processed counterparts. researchgate.net This can lead to improved device stability and longevity. For phosphorescent emitters like Tris(2-phenylquinoline)iridium(III), co-evaporation with a host material allows for precise control over the doping concentration, which is critical for achieving high quantum efficiencies and preventing efficiency roll-off at high brightness levels. nih.gov

While solution processing holds promise for low-cost and large-area manufacturing, vacuum deposition currently offers superior performance and reliability, particularly for high-end display applications. The ability to fabricate complex heterostructures with sharp interfaces and high purity makes it the preferred method for achieving state-of-the-art OLED performance. nih.govresearchgate.net

Table 2: Comparison of Fabrication Techniques

TechniqueAdvantagesDisadvantages
Spin-Coating Simple, uniform films, good for lab-scale. Not easily scalable, material wastage.
Blade Coating Scalable, uniform large-area films, less material waste. researchgate.netRequires precise control of coating parameters.
Inkjet Printing Scalable, direct patterning, efficient material usage. researchgate.netresearchgate.netComplex ink formulation, potential for layer dissolution. researchgate.net
Vacuum Deposition High purity films, precise thickness control, complex multi-layers, high performance. nih.govresearchgate.netHigh cost, complex equipment, not ideal for large areas. researchgate.net

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

The iridium(III) complex, Tris(2-phenylquinoline)iridium(III), formally known as fac-Tris[2-(2-quinolinyl-κN)phenyl-κC]iridium(III), has emerged as a significant material in the field of phosphorescent organic light-emitting diodes (OLEDs). Academic research has extensively documented its synthesis, characterization, and application, revealing its potent photophysical properties.

A primary finding is the compound's role as a highly efficient red phosphor. Studies have demonstrated its use in creating red-emitting OLEDs with high luminance and external quantum efficiencies. For instance, OLEDs incorporating Tris(2-phenylquinoline)iridium(III) have achieved notable performance metrics, making it a benchmark for red phosphorescent emitters. elsevierpure.comrsc.org The photoluminescence characteristics of this complex when dispersed in a host layer have been a key area of investigation, highlighting its potential for vibrant and efficient displays. elsevierpure.com

The synthesis of Tris(2-phenylquinoline)iridium(III) and its derivatives has been a focal point of many academic contributions. Researchers have explored various synthetic routes, including traditional solution-based methods and more recent mechanochemical protocols. rsc.org The latter offers a more rapid and environmentally friendly approach, enabling the synthesis of the complex from iridium(III) chloride hydrate (B1144303) without the need for large volumes of organic solvents. rsc.org These synthetic advancements have made the compound and its analogues more accessible for research and potential commercial applications.

Furthermore, academic work has delved into the structure-property relationships of related iridium(III) complexes. By modifying the ligands, such as introducing different substituents on the phenylquinoline framework, researchers have been able to fine-tune the emission color, quantum yield, and thermal stability of the resulting complexes. researchgate.net This has led to the development of a broad palette of phosphorescent emitters with tailored properties for specific applications.

Identified Challenges and Opportunities in the Field of Iridium(III) Complex Research

Despite the significant progress in the field of iridium(III) complexes, several challenges remain, which in turn present opportunities for future research.

Challenges:

Synthesis and Purification: The synthesis of tris-cyclometalated iridium(III) complexes can be complex, often requiring multi-step procedures, prolonged reaction times, and high-boiling point solvents, which pose both cost and environmental concerns. rsc.org The purification of these complexes to the high levels required for electronic applications can also be a significant hurdle.

Stability and Lifetime: While many iridium(III) complexes exhibit good thermal stability, their operational lifetime in OLED devices can still be a limiting factor. Degradation mechanisms under electrical stress can lead to a decrease in efficiency and a shift in emission color over time.

Toxicity: As with many heavy metal compounds, the potential toxicity of iridium complexes is a concern that needs to be addressed, especially for applications where human exposure might occur. mdpi.comnih.gov

Opportunities:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, cost-effective, and environmentally benign synthetic routes. Mechanochemistry and other green chemistry approaches show promise in this area. rsc.org

Design of New Ligands: The exploration of novel ligand architectures offers a vast playground for tuning the photophysical and electronic properties of iridium(III) complexes. This includes the development of ligands that can enhance stability, improve quantum yields, and shift emission wavelengths to access a wider range of colors. researchgate.netacs.org

Reducing Iridium Content: Research into complexes with higher quantum efficiencies could lead to devices requiring lower concentrations of the expensive iridium compound. Additionally, exploring alternative, more abundant metals as phosphorescent emitters remains a long-term goal.

Understanding and Mitigating Degradation Pathways: In-depth studies into the mechanisms of device degradation are crucial for designing more robust and long-lasting materials.

Exploring New Applications: While OLEDs have been the primary focus, the unique photophysical properties of iridium(III) complexes could be leveraged in other areas such as photocatalysis, bio-imaging, and sensing. mdpi.comnih.gov

Prospective Emerging Research Avenues for Tris(2-phenylquinoline)iridium(III) in Advanced Materials Science

The unique properties of Tris(2-phenylquinoline)iridium(III) and its derivatives open up several exciting avenues for future research in advanced materials science, extending beyond their current use in OLEDs.

Photocatalysis: The ability of iridium(III) complexes to absorb visible light and facilitate single-electron transfer processes makes them promising candidates for photocatalysis. nih.gov Research could focus on utilizing Tris(2-phenylquinoline)iridium(III) and its analogues to drive a variety of organic transformations, offering a greener alternative to traditional synthetic methods.

Bio-imaging and Theranostics: The strong phosphorescence of these complexes could be harnessed for biological imaging applications. By functionalizing the ligands with biocompatible groups, it may be possible to develop probes for visualizing specific cellular components or processes. mdpi.comnih.gov Furthermore, the potential for these complexes to generate reactive oxygen species upon photoexcitation opens up possibilities in photodynamic therapy, a form of cancer treatment.

Sensors: The sensitivity of the emission properties of iridium(III) complexes to their local environment suggests their potential use in chemical sensors. Changes in luminescence intensity or lifetime could be used to detect the presence of specific analytes, such as metal ions, anions, or volatile organic compounds.

Advanced Light-Emitting Devices: Beyond traditional OLEDs, there is potential to incorporate these materials into more advanced device architectures, such as light-emitting electrochemical cells (LECs) and solution-processed OLEDs, which could offer advantages in terms of cost and ease of fabrication. researchgate.net

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